2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with 5’ adenosine monophosphate-activated protein kinase (ampk) .
Mode of Action
It’s possible that it may interact with its targets in a similar manner to related compounds, potentially activating ampk .
Biochemical Pathways
Activation of ampk has broad implications for cellular energy homeostasis and could affect multiple metabolic pathways .
Result of Action
Activation of ampk can have wide-ranging effects on cellular metabolism, including promoting glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-chlorophenyl isothiocyanate with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
1,3,4-Thiadiazole derivatives: Widely studied for their therapeutic potential in various diseases.
Benzothiadiazole derivatives: Used in agriculture as plant growth regulators and fungicides.
Uniqueness
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide stands out due to its unique combination of a chlorophenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound characterized by a thiadiazole ring, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorophenyl isothiocyanate with hydrazine derivatives under controlled conditions. The presence of a base such as triethylamine facilitates the formation of the thiadiazole ring. The reaction is generally conducted at elevated temperatures to ensure complete conversion of reactants to the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. For instance, studies have reported its effectiveness against common pathogens such as Escherichia coli and Candida albicans , suggesting its potential application in treating infections caused by these microorganisms.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The mechanism appears to involve the inhibition of specific cellular pathways related to cell proliferation and survival .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10.10 | Induction of apoptosis |
HepG2 | 5.36 | Inhibition of cell proliferation |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. This compound can bind to enzymes involved in DNA replication and protein synthesis, leading to disruptions in cellular processes crucial for microbial survival and cancer cell growth .
Research Findings
Recent studies have highlighted the compound's potential as a lead structure for developing new therapeutic agents. For example:
- A study demonstrated that derivatives of thiadiazole compounds exhibited a broad spectrum of biological activities, including antifungal and antiviral effects .
- Another investigation into its antiviral properties showed promising results against viral infections, indicating potential applications in virology .
Case Studies
Several case studies have illustrated the compound's efficacy:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against a panel of bacteria and fungi. The results indicated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.
- Anticancer Activity : In vivo studies using tumor-bearing mice models showed that treatment with this compound resulted in significant tumor regression compared to untreated controls, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c1-6-9(14-12-11-6)13-8-5-3-2-4-7(8)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBDBFXCQUFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.